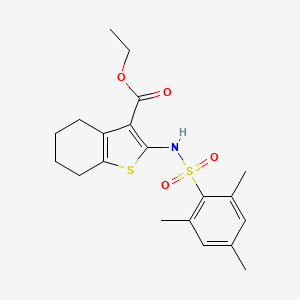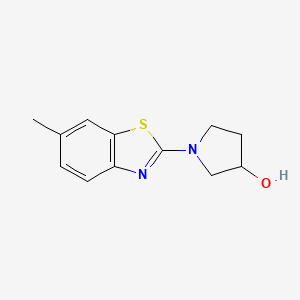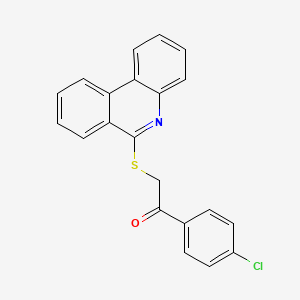![molecular formula C21H30F3N5O B12267964 2-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B12267964.png)
2-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-4-(trifluoromethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-({4-[4-(Propan-2-yl)pipérazin-1-yl]but-2-yn-1-yl}oxy)pipéridin-1-yl]-4-(trifluorométhyl)pyrimidine est un composé organique complexe présentant une structure unique qui comprend un cycle pipérazine, un cycle pipéridine et un cycle pyrimidine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-[4-({4-[4-(Propan-2-yl)pipérazin-1-yl]but-2-yn-1-yl}oxy)pipéridin-1-yl]-4-(trifluorométhyl)pyrimidine implique généralement plusieurs étapes, commençant par la préparation des intermédiaires pipérazine et pipéridine. Les étapes clés comprennent :
Formation de l’intermédiaire pipérazine : Elle implique la réaction de la propan-2-ylamine avec un précurseur de pipérazine adapté dans des conditions contrôlées.
Addition d’alcyne : L’intermédiaire pipérazine est ensuite mis à réagir avec le but-2-yn-1-ol pour former la pipérazine substituée par un alcyne.
Formation du cycle pipéridine : La pipérazine substituée par un alcyne est ensuite mise à réagir avec un précurseur de pipéridine pour former le cycle pipéridine.
Formation du cycle pyrimidine : Enfin, l’intermédiaire pipéridine est mis à réagir avec un précurseur de pyrimidine substitué par un trifluorométhyle pour former le composé final.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation des voies de synthèse décrites ci-dessus afin d’améliorer le rendement et la pureté. Cela peut inclure l’utilisation de catalyseurs avancés, le criblage à haut débit des conditions de réaction et les techniques de chimie en flux continu.
Analyse Des Réactions Chimiques
Types de réactions
2-[4-({4-[4-(Propan-2-yl)pipérazin-1-yl]but-2-yn-1-yl}oxy)pipéridin-1-yl]-4-(trifluorométhyl)pyrimidine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants tels que le peroxyde d’hydrogène ou le permanganate de potassium.
Réduction : Des réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs tels que l’hydrure d’aluminium et de lithium ou le borohydrure de sodium.
Substitution : Le composé peut subir des réactions de substitution nucléophile ou électrophile, en fonction des réactifs et des conditions utilisés.
Réactifs et conditions courants
Oxydation : Peroxyde d’hydrogène, permanganate de potassium et autres agents oxydants.
Réduction : Hydrure d’aluminium et de lithium, borohydrure de sodium et autres agents réducteurs.
Substitution : Agents halogénants, nucléophiles et électrophiles.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des dérivés désoxygénés ou hydrogénés.
Applications De Recherche Scientifique
2-[4-({4-[4-(Propan-2-yl)pipérazin-1-yl]but-2-yn-1-yl}oxy)pipéridin-1-yl]-4-(trifluorométhyl)pyrimidine a plusieurs applications en recherche scientifique, notamment :
Chimie médicinale : Le composé est étudié pour son potentiel en tant qu’agent pharmaceutique, en particulier dans le traitement des troubles neurologiques et du cancer.
Science des matériaux : Il est étudié pour son utilisation potentielle dans le développement de matériaux avancés, tels que les polymères et les nanomatériaux.
Recherche biologique : Le composé est utilisé comme outil pour étudier divers processus biologiques, notamment l’inhibition enzymatique et la liaison aux récepteurs.
Applications industrielles : Il est étudié pour son utilisation potentielle dans les procédés industriels, tels que la catalyse et la synthèse chimique.
Mécanisme D'action
Le mécanisme d’action du 2-[4-({4-[4-(Propan-2-yl)pipérazin-1-yl]but-2-yn-1-yl}oxy)pipéridin-1-yl]-4-(trifluorométhyl)pyrimidine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le composé peut inhiber l’activité enzymatique ou moduler la fonction des récepteurs, ce qui entraîne divers effets biologiques. Les voies et les cibles exactes impliquées dépendent de l’application et du contexte d’utilisation spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires
2-(1-Pipérazinyl)pyrimidine : Un composé apparenté présentant une structure similaire, mais sans les groupes pipéridine et trifluorométhyle.
4-(4-Méthylpipérazin-1-yl)-10H-thiéno[2,3-b][1,5]benzodiazépine : Un autre composé apparenté présentant une structure de base différente, mais des groupes fonctionnels similaires.
Unicité
2-[4-({4-[4-(Propan-2-yl)pipérazin-1-yl]but-2-yn-1-yl}oxy)pipéridin-1-yl]-4-(trifluorométhyl)pyrimidine est unique en raison de sa combinaison de cycles pipérazine, pipéridine et pyrimidine, ainsi que de la présence du groupe trifluorométhyle. Cette structure unique confère des propriétés chimiques et biologiques spécifiques qui la distinguent des composés similaires.
Propriétés
Formule moléculaire |
C21H30F3N5O |
|---|---|
Poids moléculaire |
425.5 g/mol |
Nom IUPAC |
2-[4-[4-(4-propan-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-4-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C21H30F3N5O/c1-17(2)28-14-12-27(13-15-28)9-3-4-16-30-18-6-10-29(11-7-18)20-25-8-5-19(26-20)21(22,23)24/h5,8,17-18H,6-7,9-16H2,1-2H3 |
Clé InChI |
HNXFUPGQDTXWOO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=CC(=N3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[6-Methyl-2-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12267891.png)
![5-[(cyclopentylmethyl)sulfanyl]-6-(2-methoxyphenyl)-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B12267895.png)

![4-(1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperidine-3-carbonyl)morpholine](/img/structure/B12267905.png)
![(3-Aminothieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B12267906.png)
![1-Cyclobutyl-4-{6-ethylthieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B12267908.png)
![4-(1H-pyrazol-1-yl)-6-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B12267916.png)

![2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B12267932.png)
![4-[4-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12267937.png)

![N-ethyl-4-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B12267940.png)
![2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-1,3-benzothiazole](/img/structure/B12267950.png)
![2-{[1-(5-methyl-1,3-thiazol-2-yl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B12267951.png)
